molecular formula C8H8INO2 B009237 Methyl 4-amino-3-iodobenzoate CAS No. 19718-49-1

Methyl 4-amino-3-iodobenzoate

Cat. No. B009237
Key on ui cas rn: 19718-49-1
M. Wt: 277.06 g/mol
InChI Key: MRLVFVTVXSKAMX-UHFFFAOYSA-N
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Patent
US07098231B2

Procedure details

Methyl 4-aminobenzoate (30.23 g, 200 mmol) was added to a mixture of iodine (60.91 g, 240 mmol) and silver sulfate (81.07 g, 260 mmol) in 1 L of ethanol at room temperature. The mixture was stirred at room temperature for 18 hours, filtered over Celite and the filtrate was evaporated to dryness under reduced pressure. The residue was chromatographed on silica gel (230–400 mesh) and eluted with 1% ethyl acetate in hexane to give 35 g (63%).
Quantity
30.23 g
Type
reactant
Reaction Step One
Quantity
60.91 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.07 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[I:12]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[I:12] |f:3.4|

Inputs

Step One
Name
Quantity
30.23 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
60.91 g
Type
reactant
Smiles
II
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
81.07 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (230–400 mesh)
WASH
Type
WASH
Details
eluted with 1% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give 35 g (63%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=C(C=C(C(=O)OC)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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